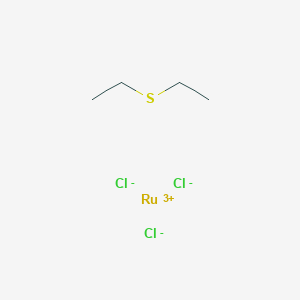
Ruthenium, trichloro(1,1'-thiobis(ethane))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium, trichloro(1,1’-thiobis(ethane))- is a coordination compound featuring ruthenium in the +3 oxidation state. This compound is known for its unique structure, where ruthenium is coordinated with three chlorine atoms and a bidentate ligand, 1,1’-thiobis(ethane). It is often used in various research and industrial applications due to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ruthenium, trichloro(1,1’-thiobis(ethane))- typically involves the reaction of ruthenium trichloride with 1,1’-thiobis(ethane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reactants to achieve high yields.
Types of Reactions:
Oxidation: Ruthenium, trichloro(1,1’-thiobis(ethane))- can undergo oxidation reactions, where the ruthenium center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically involving the reduction of the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the chlorine atoms or the 1,1’-thiobis(ethane) ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other sulfur-containing ligands.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
Ruthenium, trichloro(1,1’-thiobis(ethane))- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.
作用机制
The mechanism of action of Ruthenium, trichloro(1,1’-thiobis(ethane))- involves its interaction with biological molecules. The ruthenium center can coordinate with DNA, proteins, and other cellular components, leading to the disruption of cellular processes. This interaction often results in the generation of reactive oxygen species, which can induce apoptosis in cancer cells.
相似化合物的比较
Ruthenium trichloride: A simpler compound with ruthenium coordinated to three chlorine atoms.
Ruthenium, trichloro(1,1’-dithiobis(ethane))-,: where the ligand contains two sulfur atoms instead of one.
Uniqueness: Ruthenium, trichloro(1,1’-thiobis(ethane))- is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other ruthenium complexes. The presence of the sulfur-containing ligand enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry.
属性
CAS 编号 |
68630-81-9 |
|---|---|
分子式 |
C4H10Cl3RuS |
分子量 |
297.6 g/mol |
IUPAC 名称 |
ethylsulfanylethane;ruthenium(3+);trichloride |
InChI |
InChI=1S/C4H10S.3ClH.Ru/c1-3-5-4-2;;;;/h3-4H2,1-2H3;3*1H;/q;;;;+3/p-3 |
InChI 键 |
FEEGLEYHWJCISN-UHFFFAOYSA-K |
规范 SMILES |
CCSCC.[Cl-].[Cl-].[Cl-].[Ru+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


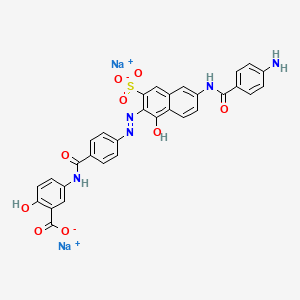
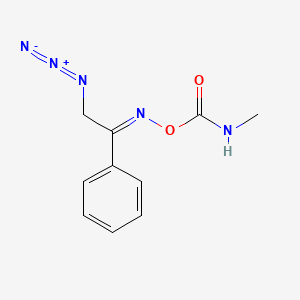
![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
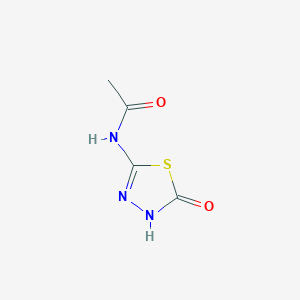

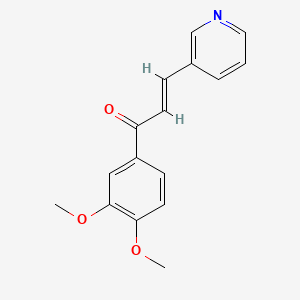
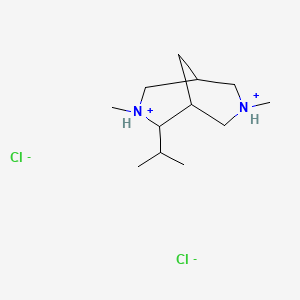
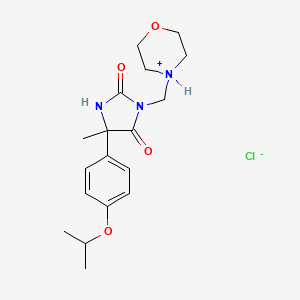

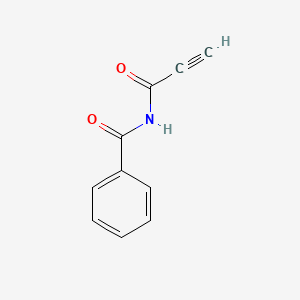

![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
